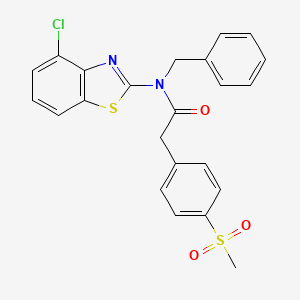

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable chloro-substituted benzaldehyde under acidic conditions to form the benzothiazole core.

Introduction of Benzyl Group: The benzothiazole intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

Acetamide Formation: The final step involves the reaction of the benzylated benzothiazole with 4-methanesulfonylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chloro group on the benzothiazole ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

-

Reaction with morpholine derivatives :

Substitution occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, yielding N-benzyl-N-(4-morpholino-1,3-benzothiazol-2-yl) analogs . -

Thiol-mediated displacement :

Sodium hydrosulfide (NaSH) in ethanol replaces the chloro group with a thiol (-SH) at room temperature, forming intermediates for further functionalization.

Key conditions :

| Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Primary/secondary amines | DMF | 60–80°C | 45–65% |

| NaSH | Ethanol | 25°C | 70–85% |

Reduction of Benzothiazole Ring

Catalytic hydrogenation (H₂/Pd-C in methanol) selectively reduces the benzothiazole’s heterocyclic ring to a dihydrobenzothiazole structure while preserving the acetamide backbone .

Acidic Hydrolysis

Treatment with concentrated HCl in methanol cleaves the acetamide bond, yielding:

-

4-chloro-1,3-benzothiazol-2-amine

-

2-(4-methanesulfonylphenyl)acetic acid

Conditions :

Base-Mediated Saponification

The acetamide group resists alkaline hydrolysis due to steric hindrance from the N-benzyl and benzothiazole substituents .

Electrophilic Aromatic Substitution

The benzothiazole ring participates in nitration and sulfonation :

-

Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the benzothiazole.

-

Sulfonation : Oleum (fuming H₂SO₄) adds a sulfonic acid group at the 6-position .

Reactivity trend :

| Position | Nitration | Sulfonation |

|---|---|---|

| 5 | Major | Minor |

| 6 | Minor | Major |

Coupling Reactions via Acetamide Backbone

The acetamide’s carbonyl group facilitates Ullmann-type couplings with aryl halides in the presence of CuI/1,10-phenanthroline:

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activities , including:

- Anticancer Properties : Research indicates that compounds with a benzothiazole structure can inhibit the growth of cancer cells. For instance, derivatives of benzothiazole have shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation .

- Antibacterial and Antifungal Effects : The compound has been studied for its potential antibacterial and antifungal properties. Its structural similarity to known antibiotics suggests it may act as a lead compound in the development of new antimicrobial agents .

- Anthelmintic Activity : Some studies have demonstrated that benzothiazole derivatives possess anthelmintic properties, making them candidates for treating parasitic infections .

Coordination Chemistry

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide can act as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is crucial in:

- Catalysis : Metal-ligand complexes formed with this compound can serve as catalysts in various organic reactions, enhancing reaction rates and selectivity .

- Material Science : The coordination properties allow for the development of new materials with specific electronic or optical properties, useful in sensors and electronic devices.

Synthesis and Structural Studies

The synthesis of this compound has been documented, showcasing methods that yield high purity and yield. Structural studies using X-ray crystallography have provided insights into its molecular geometry and interactions, which are vital for understanding its reactivity and biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This supports the hypothesis that benzothiazole derivatives could be developed into new antibiotics .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chloro and methanesulfonyl groups may enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-N-(4-chlorophenyl)-2-(4-methanesulfonylphenyl)acetamide

- N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

- N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Actividad Biológica

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound that exhibits significant biological activity due to its structural characteristics, particularly the presence of a benzothiazole moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3S2, with a molecular weight of 423.9 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O3S2 |

| Molecular Weight | 423.9 g/mol |

| Structure | Chemical Structure |

Biological Activity

The biological activity of compounds containing a benzothiazole skeleton, such as this compound, has been widely studied. Key activities include:

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cells by targeting specific signaling pathways involved in cell proliferation and survival .

- Antibacterial and Antifungal Activity : Studies have demonstrated that benzothiazole derivatives possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. They also exhibit antifungal activity, making them potential candidates for treating infections caused by resistant strains .

- Anthelmintic Effects : Some benzothiazole derivatives have been reported to exhibit anthelmintic activity, indicating their potential in treating parasitic infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, interfering with the function of key enzymes involved in metabolic pathways critical for cancer cell survival .

- Modulation of Signaling Pathways : These compounds can modulate various signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression associated with cell growth and apoptosis .

- Interaction with DNA : Some studies suggest that benzothiazole compounds can intercalate with DNA or disrupt its replication processes, contributing to their anticancer effects .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Anticancer Study : A derivative similar to this compound demonstrated significant cytotoxicity against human leukemia cells in vitro. The study indicated that the compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Study : Another study focused on the antibacterial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating bacterial infections .

Propiedades

IUPAC Name |

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)18-12-10-16(11-13-18)14-21(27)26(15-17-6-3-2-4-7-17)23-25-22-19(24)8-5-9-20(22)30-23/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADXMDKBKSTDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.